molecular formula C5H10ClNS B014096 Diethylthiocarbamoyl chloride CAS No. 88-11-9

Diethylthiocarbamoyl chloride

Cat. No. B014096
Key on ui cas rn: 88-11-9
M. Wt: 151.66 g/mol
InChI Key: HUUSTUALCPTCGJ-UHFFFAOYSA-N
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Patent
US04737452

Procedure details

In 500 ml of toluene was dissolved 82.5 g of ethyl m-aminobenzoate. While stirring the solution at room temperature, 83.4 g of N,N-diethylthiocarbamoyl chloride was added dropwise to the solution over a period of about 1 hour and then the mixture was refluxed for 5 hours. The toluene was distilled off under reduced pressure, the residue thus formed was dissolved in 300 ml of ethyl acetate, and the ethyl acetate solution was washed with water. Then, ethyl acetate was distilled off under reduced pressure and the residue was further subjected to distillation under reduced pressure to provide 80 g of oily ethyl m-isothiocyanatobenzoate having a boiling point of 125° C./0.6 mm Hg at a yield of 77%.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(N(CC)[C:16](Cl)=[S:17])C>C1(C)C=CC=CC=1.C(OCC)(=O)C>[N:1]([C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[C:16]=[S:17]

Inputs

Step One
Name
Quantity
83.4 g
Type
reactant
Smiles
C(C)N(C(=S)Cl)CC
Step Two
Name
Quantity
82.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring the solution at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The toluene was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus formed
WASH
Type
WASH
Details
the ethyl acetate solution was washed with water
DISTILLATION
Type
DISTILLATION
Details
Then, ethyl acetate was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was further subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C=1C=C(C(=O)OCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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